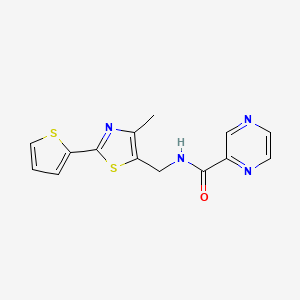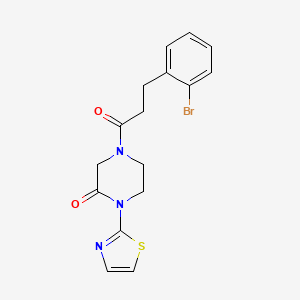![molecular formula C22H29ClN2O3S B2548515 Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215483-76-3](/img/structure/B2548515.png)
Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that likely shares structural and chemical properties with the synthesized analogues described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss closely related thieno[2,3-c]pyridine derivatives, which are of interest due to their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of related compounds involves conventional techniques starting from various precursors. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the isopropyl and phenylpropanamido groups.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis is employed to determine the crystal and molecular structure of one such compound, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These techniques would be essential in analyzing the molecular structure of Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride.
Chemical Reactions Analysis
The reactivity of similar compounds with O- and N-nucleophiles has been studied, leading to the formation of various substituted pyridine-3-carboxylates and dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . These reactions are indicative of the potential chemical behavior of the compound , suggesting that it may also undergo nucleophilic substitution reactions that could be exploited for further functionalization or for the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the X-ray crystallographic analysis, can influence the melting points, solubility, and stability of the compounds . Additionally, the electronic structure, as determined by valence molecular orbital calculations, can be correlated with biological activity, such as antibacterial properties . These analyses would be crucial in understanding the properties of Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride and predicting its behavior in various environments.
科学的研究の応用
Synthetic Methodologies One of the key applications in scientific research is the development of synthetic methodologies for heterocyclic compounds. For instance, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing a method that could potentially be applied to synthesize compounds similar to "Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" (Zhu, Lan, & Kwon, 2003). Gad-Elkareem et al. (2011) worked on pyridine-2(1H)-thione in heterocyclic synthesis, leading to the creation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, indicating the versatility of related compounds in synthesizing diverse heterocycles with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antimicrobial and Anticancer Activities Several studies have focused on the antimicrobial and anticancer potentials of compounds structurally related to "Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride". Bakhite, Al‐Sehemi, & Yamada (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, exploring their potential as synthetic intermediates for further medicinal chemistry applications (Bakhite, Al‐Sehemi, & Yamada, 2005). Raju et al. (2010) demonstrated the antimycobacterial activity of highly functionalized tetrahydro-pyridines and pyridines, highlighting the importance of such compounds in developing new treatments for tuberculosis (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S.ClH/c1-4-27-22(26)20-17-12-13-24(15(2)3)14-18(17)28-21(20)23-19(25)11-10-16-8-6-5-7-9-16;/h5-9,15H,4,10-14H2,1-3H3,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWGVMHJIZQRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)

![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)
![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2548442.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)


